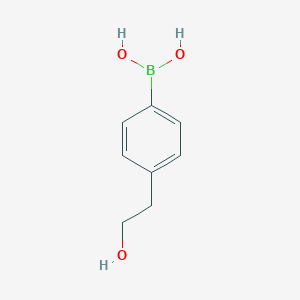

4-(2-Hydroxyethyl)phenylboronic acid

Descripción general

Descripción

4-(2-Hydroxyethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO3 and a molecular weight of 165.98 . It is commonly used in organic synthesis .

Synthesis Analysis

Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed to the product . Other synthesis methods involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of 4-(2-Hydroxyethyl)phenylboronic acid consists of a phenyl group attached to a boronic acid group, which is further connected to a 2-hydroxyethyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acid, a compound similar to 4-(2-Hydroxyethyl)phenylboronic acid, participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . One example is the Suzuki reaction where, in the presence of a Pd(0) catalyst and base, phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes .Physical And Chemical Properties Analysis

4-(2-Hydroxyethyl)phenylboronic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

-

Suzuki–Miyaura Coupling in Organic Chemistry

- Phenylboronic acids, including “4-(2-Hydroxyethyl)phenylboronic acid”, are widely used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .

- The reaction involves the coupling of an organoboron compound (like phenylboronic acid) with an organic halide, catalyzed by a palladium(0) complex .

- The reaction is widely used in organic synthesis for the formation of carbon-carbon bonds, and has been applied in the synthesis of a variety of industrial chemicals and pharmaceuticals .

-

Drug Delivery Systems

- Phenylboronic acids have been used in the design of drug delivery systems .

- The boronic acid group can form reversible covalent bonds with diols, including sugars, under physiological conditions .

- This property has been exploited to design glucose-responsive drug delivery systems, where the drug release rate can be modulated by the glucose concentration .

-

Glucose Sensing

-

Condensation Reactions

- “4-(2-Hydroxyethyl)phenylboronic acid” can be involved in condensation reactions with stabilizer chains at the surface of polystyrene latex .

- This process can be used to modify the surface properties of polystyrene latex, which has applications in various fields such as coatings, adhesives, and biomedical devices .

-

Esterification

-

Functionalization of Poly-SiNW for Detection of Dopamine

- “4-(2-Hydroxyethyl)phenylboronic acid” can be used for the functionalization of poly-SiNW (poly-silicon nanowire) for the detection of dopamine .

- This application is particularly relevant in the field of biosensors, where it can be used for the detection of dopamine, a neurotransmitter that plays several important roles in the brain and body .

-

Synthesis of BODIPY Dyes

- “4-(2-Hydroxyethyl)phenylboronic acid” can be used in the synthesis of BODIPY dyes .

- BODIPY dyes are a class of fluorescent dyes that are used in a variety of applications, including biological imaging and as sensors .

- The boronic acid moiety can be used to tether the glycan domain of antibodies, providing a modular and functional tool for bioanalytical applications .

-

Rhodium-Catalyzed Intramolecular Amination

-

Palladium-Catalyzed Direct Arylation

-

Synthesis of Polyurethane Containing Spindle-Type Chromophores

Safety And Hazards

Direcciones Futuras

Boronic acids, including 4-(2-Hydroxyethyl)phenylboronic acid, have been gaining interest in medicinal chemistry due to their ability to interact with various carbohydrates . They have potential applications in the development of new drugs, especially after the discovery of the drug bortezomib . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests a promising future for the studies with boronic acids in medicinal chemistry .

Propiedades

IUPAC Name |

[4-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXBZMDDTQEGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436399 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)phenylboronic acid | |

CAS RN |

137756-89-9 | |

| Record name | 4-(2-HYDROXYETHYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

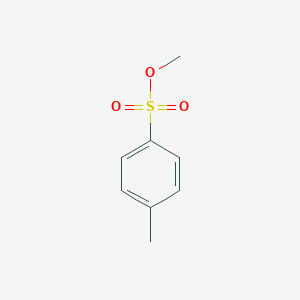

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)